Cas no 2166291-46-7 ((2S)-1,1,1-trifluoro-4-methoxybutan-2-ol)

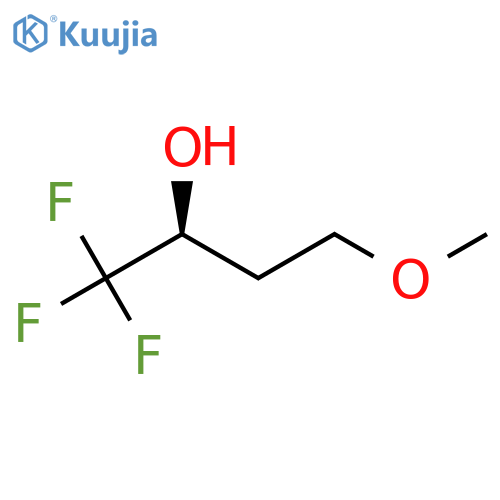

2166291-46-7 structure

商品名:(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1,1,1-trifluoro-4-methoxybutan-2-ol

- 2166291-46-7

- EN300-1949197

-

- インチ: 1S/C5H9F3O2/c1-10-3-2-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m0/s1

- InChIKey: WSADNWLSNXKDRB-BYPYZUCNSA-N

- ほほえんだ: FC([C@H](CCOC)O)(F)F

計算された属性

- せいみつぶんしりょう: 158.05546401g/mol

- どういたいしつりょう: 158.05546401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 91.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 29.5Ų

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1949197-1.0g |

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |

2166291-46-7 | 1g |

$1343.0 | 2023-06-02 | ||

| Enamine | EN300-1949197-0.5g |

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |

2166291-46-7 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1949197-0.1g |

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |

2166291-46-7 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1949197-0.05g |

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |

2166291-46-7 | 0.05g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1949197-2.5g |

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |

2166291-46-7 | 2.5g |

$2631.0 | 2023-09-17 | ||

| Enamine | EN300-1949197-5.0g |

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |

2166291-46-7 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1949197-10.0g |

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |

2166291-46-7 | 10g |

$5774.0 | 2023-06-02 | ||

| Enamine | EN300-1949197-0.25g |

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |

2166291-46-7 | 0.25g |

$1235.0 | 2023-09-17 | ||

| Enamine | EN300-1949197-10g |

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |

2166291-46-7 | 10g |

$5774.0 | 2023-09-17 | ||

| Enamine | EN300-1949197-5g |

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |

2166291-46-7 | 5g |

$3894.0 | 2023-09-17 |

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2166291-46-7 ((2S)-1,1,1-trifluoro-4-methoxybutan-2-ol) 関連製品

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬